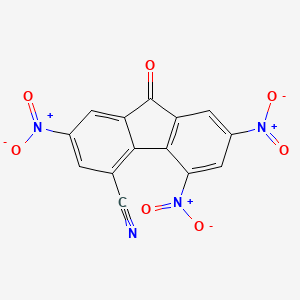silane CAS No. 71268-56-9](/img/structure/B14479328.png)
[(6,6-Dimethylcyclohex-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C11H22Si. It is a silane derivative, characterized by the presence of a cyclohexene ring substituted with a dimethyl group and an oxy group linked to a trimethylsilane moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of 6,6-dimethylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in modifying biomolecules and as a part of drug delivery systems.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group in organic synthesis, preventing unwanted reactions at specific sites. The compound can also participate in catalytic cycles, facilitating the formation of desired products through intermediate complexes .
Comparison with Similar Compounds
(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
- Trimethyl(4-tert-butyl-1-cyclohexen-1-yl)silane
These compounds share similar structural features but differ in the substituents on the cyclohexene ring. The unique properties of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane, such as its reactivity and stability, make it distinct and valuable for specific applications .
Properties
CAS No. |
71268-56-9 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
(6,6-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)9-7-6-8-10(11)12-13(3,4)5/h8H,6-7,9H2,1-5H3 |
InChI Key |
RVPYJIXADFZHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


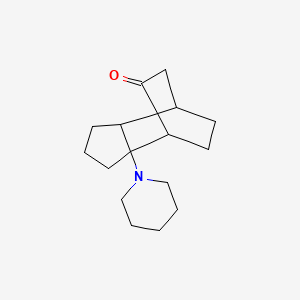
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
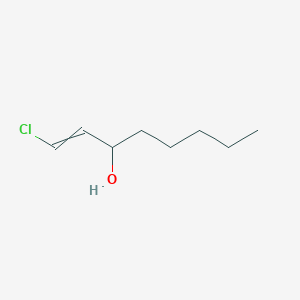

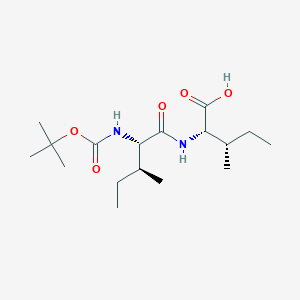
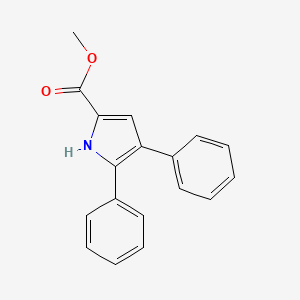

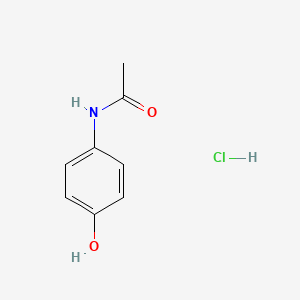

![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)

![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
